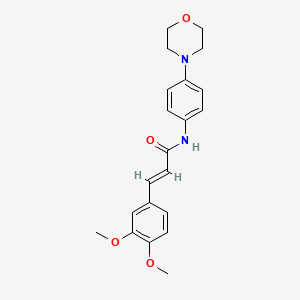

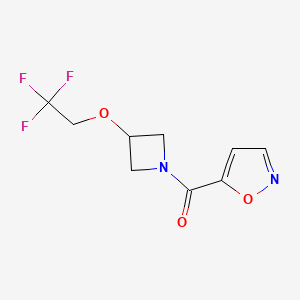

![molecular formula C24H20N2O5S B2862174 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate CAS No. 477856-97-6](/img/structure/B2862174.png)

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate, also known as MPB-PEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and diseases.

Applications De Recherche Scientifique

Antimalarial and Anticancer Activities

- The compound has been identified as a selective antimalarial and anticancer agent. Specifically, derivatives like 4-allyloxyphenyl p-toluenesulfonate and 4-methoxyphenyl 4-nitrobenzenesulfonate have shown superior antimalarial properties and varying efficacy in inhibiting human skin cancer cells (Betts et al., 2006).

Protein Crosslinking and Affinity Labeling

- 4-Nitrophenyl ethers, which are related to the compound , have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These ethers are inactive under dark biological conditions but react quantitatively with amines upon irradiation (Jelenc et al., 1978).

Pyrolysis Mechanisms in Lignin Model Compounds

- Methoxy substituted α-O-4 dimeric phenolic compounds, closely related to the chemical in focus, have been studied for their pyrolysis mechanisms. These studies provide insights into lignin pyrolysis, indicating that methoxy group substitution increases reactivity and leads to complex pyrolysis products (Kim et al., 2014).

Catalysts in Alcohol Oxidation

- Sulfonated Schiff base copper(II) complexes, involving methoxybenzenesulfonate, have shown efficiency as selective catalysts in the homogeneous peroxidative oxidation of alcohols. This suggests potential applications in organic synthesis and industrial processes (Hazra et al., 2015).

Broad-Spectrum Reactivator Against Toxic Compounds

- Derivatives of methoxybenzenesulfonate have been synthesized as broad-spectrum reactivators against highly toxic organophosphorus compounds, indicating potential applications in toxicology and emergency medicine (Eyer et al., 2005).

Corrosion Inhibition

- Pyridopyrimidinone derivatives containing methoxyphenyl groups have been synthesized and evaluated as corrosion inhibitors for carbon steel. This implies potential applications in industrial maintenance and materials science (Abdallah et al., 2018).

Propriétés

IUPAC Name |

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-29-19-7-3-17(4-8-19)23-15-16-25-24(26-23)18-5-9-21(10-6-18)31-32(27,28)22-13-11-20(30-2)12-14-22/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYCFUCTPHEBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2862092.png)

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)

![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)

![2-Amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2862101.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2862103.png)

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)